molecular formula C7H4Cl2N4O B1671416 GEA 3162 CAS No. 144576-10-3

GEA 3162

Cat. No.: B1671416
CAS No.: 144576-10-3
M. Wt: 231.04 g/mol
InChI Key: VXGYFEOSZYEJBK-UHFFFAOYSA-N
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Description

GEA 3162, also known as 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride, is a nitric oxide donor. It is a water-soluble compound that has been studied for its ability to inhibit ADP-induced platelet aggregation in platelet-rich plasma. This compound stimulates cyclic guanosine monophosphate (cGMP) production in platelets, granulocytes, and polymorphonuclear leukocytes, and acts as a vasodepressant .

Preparation Methods

The synthesis of GEA 3162 involves the formation of the oxatriazolium ring and the introduction of the 3,4-dichlorophenyl group. The specific synthetic routes and reaction conditions are not widely detailed in the literature. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

GEA 3162 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The major products formed from these reactions include nitric oxide, superoxide, and peroxynitrite .

Scientific Research Applications

Mechanism of Action

GEA 3162 exerts its effects primarily through the release of nitric oxide. The nitric oxide generated by this compound stimulates the production of cyclic guanosine monophosphate (cGMP) in various cell types. This leads to a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of calcium entry pathways. The compound also generates superoxide, which can react with nitric oxide to form peroxynitrite, a potent oxidizing agent that induces apoptosis in certain cell types .

Comparison with Similar Compounds

GEA 3162 is similar to other nitric oxide donors such as S-nitroso-N-acetylpenicillamine (SNAP) and 3-morpholinosydnonimine (SIN-1). this compound is unique in its ability to co-generate nitric oxide and superoxide, leading to the formation of peroxynitrite. This dual action makes this compound particularly effective in inducing apoptosis in certain cell types .

Similar compounds include:

Biological Activity

GEA 3162, a derivative of oxatriazole-5-imine, is primarily recognized for its role as a peroxynitrite donor. This compound has garnered attention in research due to its significant biological activities, particularly in inducing apoptosis in various cell types. The following sections will delve into the biological activity of this compound, highlighting its mechanisms, effects on different cell lines, and relevant case studies.

This compound operates through the generation of reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻), which plays a critical role in cellular signaling and apoptosis. Upon decomposition, this compound releases nitric oxide (NO) and superoxide (O₂⁻), leading to the formation of ONOO⁻. This compound is known to influence several pathways involved in cell death and survival.

Key Findings on Biological Activity

  • Induction of Apoptosis :
    • This compound has been shown to promote apoptotic cell death in neutrophils through a caspase-dependent pathway. Studies indicate that concentrations ranging from 10 to 100 µM can enhance apoptosis as measured by annexin V binding and morphological changes .
    • In a comparative study, this compound was found to induce apoptosis more effectively than other NO donors like SIN-1, particularly within the first few hours of treatment .
  • Cellular Effects :
    • Neutrophils : this compound treatment resulted in increased exposure of phosphatidylserine on the outer membrane, a hallmark of early apoptosis. However, the timing and concentration significantly influenced the outcomes observed .
    • Macrophages : The compound also affects macrophage populations, with evidence suggesting that it can modulate inflammatory responses through apoptosis induction .
  • Comparative Efficacy :
    • Research indicates that while this compound generates more NO than SIN-1, it is less effective than S-nitroso-N-acetylpenicillamine in terms of radical releasing properties . This suggests that while this compound is potent, its relative efficacy may vary depending on the context and specific cellular environment.

Data Table: Summary of Biological Activity Studies

Study ReferenceCell TypeConcentration (µM)Main Findings
Neutrophils10-100Induced annexin V binding; increased apoptosis rate
Neutrophils30-100Enhanced morphological apoptosis over time
VariousN/ACompared radical releasing properties with SIN-1
MacrophagesN/AModulated inflammatory responses through apoptosis

Case Study 1: Neutrophil Apoptosis Induction

In a controlled laboratory setting, neutrophils were treated with varying concentrations of this compound. The study measured apoptosis via annexin V staining at multiple time points (4h, 8h, and 16h). Results indicated that at concentrations of 10 µM, significant increases in PS exposure were observed at earlier time points but not sustained at later intervals .

Case Study 2: Macrophage Response

Another study focused on RAW264.7 macrophages treated with this compound. It was found that this compound could induce apoptosis while also influencing cytokine production, suggesting potential therapeutic implications for inflammatory diseases where macrophage activation is detrimental .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYFEOSZYEJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144576-10-3
Record name Gea 3162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144576103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEA-3162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P56F5XF8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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